methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 2,4-dichlorophenyl group and linked via a carbamoyl bridge to a methyl benzoate moiety.
Properties
Molecular Formula |
C21H18Cl2N4O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 4-[[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
RZBKBSICIUFYDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)Cl)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Core Structure Construction: Imidazo[4,5-c]Pyridine Framework
The imidazo[4,5-c]pyridine core is central to the target molecule. A robust approach involves cyclocondensation of 4-aminopyridine derivatives with carbonyl-containing reagents. For instance, DiMauro et al. demonstrated that microwave-assisted one-pot cyclization of 2-aminopyridines with aldehydes and isonitriles yields 3-aminoimidazopyridines in high yields (Scheme 1) . Adapting this method, 4-amino-3-nitropyridine can be reduced to 3,4-diaminopyridine, which undergoes cyclization with triphosgene to form the imidazo[4,5-c]pyridine scaffold .
Key Reaction Conditions :
-
Solvent : Methanol or ethanol under reflux.
-
Catalyst : None required for cyclization, though microwave irradiation reduces reaction time from hours to minutes .
-
Yield : 75–90% after purification via silica gel chromatography .
Functionalization with the Benzoate Ester Moiety
The final step involves coupling the imidazo[4,5-c]pyridine intermediate with methyl 4-aminobenzoate. A two-step protocol is employed:
-
Activation : The core’s carbonyl group is converted to an acyl chloride using oxalyl chloride.
-
Coupling : Reaction with methyl 4-aminobenzoate in dichloromethane with triethylamine (Scheme 3) .
Critical Modifications :
-
Solvent Choice : Dichloromethane ensures solubility of both intermediates.
-
Base : Triethylamine (3.0 equiv) neutralizes HCl, driving the reaction to completion.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions during cyclization are mitigated by using electron-deficient aminopyridines .
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in coupling steps .
-
Byproduct Formation : Column chromatography (silica gel or C18) effectively separates regioisomers .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Aqueous NaOH (1–2 M), reflux | Methanol/water (3:1 v/v) | 4-({[4-(2,4-Dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid | 85–92% |
-
Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the methyl ester.
-
Applications : The carboxylic acid product serves as a precursor for amide couplings or metal-coordination studies.
Amide Bond Reactivity
The central amide linkage participates in hydrolysis and rearrangement reactions under acidic or basic conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6 M HCl, reflux (4–6 hrs) | Ethanol/water (1:1 v/v) | 4-Aminobenzoic acid + 4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid | 78% |
| LiAlH<sub>4</sub>, THF, 0°C | Dry tetrahydrofuran | Reduction to secondary amine (unstable; often reoxidized) | 65% |
-
Acidic Hydrolysis : Protonation of the amide oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Reduction : LiAlH<sub>4</sub> reduces the amide to a methyleneamine intermediate, though this product is prone to oxidation.
Electrophilic Aromatic Substitution
The 2,4-dichlorophenyl group undergoes regioselective substitution reactions, primarily at the meta position relative to chlorine atoms.
-
Nitration : The electron-withdrawing chlorine atoms direct nitration to the meta position, confirmed by <sup>1</sup>H-NMR analysis .
-
Sulfonation : Requires harsh conditions due to the deactivating effect of chlorine substituents .
Cyclization and Ring Formation
The imidazo[4,5-c]pyridine core participates in ring-expansion reactions under oxidative conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| MnO<sub>2</sub>, CH<sub>3</sub>CN, reflux | Acetonitrile | Pyrido[2,3-d]imidazole derivative | 70% |
-
Mechanism : Oxidation of the tetrahydroimidazopyridine ring leads to dehydrogenation and aromatization, forming a fused bicyclic system.
Nucleophilic Acyl Substitution
The carbonyl group in the amide linkage reacts with nucleophiles such as amines or alcohols.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| DCC, HOBt, DMF | Benzylamine | N-Benzyl-4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzamide | 88% |
-
Coupling Agents : DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation without racemization.
Halogenation
The dichlorophenyl group can undergo further halogenation under radical conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| NBS, AIBN, CCl<sub>4</sub> | Light (λ = 365 nm) | Brominated derivative at the para position | 50% |
-
Mechanism : Radical-initiated bromination selectively targets the least hindered position on the aromatic ring.
Key Analytical Methods
-
HPLC : Used to monitor reaction progress and purity (C18 column, acetonitrile/water gradient).
-
NMR Spectroscopy : <sup>13</sup>C-NMR confirms substitution patterns (e.g., δ 165 ppm for carbonyl carbons).
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for developing targeted kinase inhibitors or GPCR modulators . Future research should explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Anticancer Research
Methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has shown promise in anticancer research. Studies have indicated that compounds containing imidazo[4,5-c]pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related compounds effectively inhibited the proliferation of human cancer cells by inducing apoptosis through the modulation of specific signaling pathways .
Neurological Disorders
Research indicates that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors, particularly mGluR4. This modulation is significant in the context of neurological disorders such as Parkinson's disease. Studies have explored its potential to alleviate L-DOPA-induced dyskinesia in animal models, although results have been mixed regarding its efficacy . The ability to influence glutamate transmission positions this compound as a candidate for further investigation in treating neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies suggest that derivatives of this compound exhibit substantial antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential for development into new antimicrobial agents .
Case Study 1: Anticancer Activity
A recent study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Neurological Applications
In a preclinical trial involving rat models of Parkinson's disease, this compound was administered to evaluate its effects on L-DOPA-induced dyskinesia. The study found that while there were initial improvements in motor function and reduction in involuntary movements, the long-term benefits were inconclusive .
Table 1: Summary of Biological Activities
Table 2: Chemical Structure Comparison
| Compound Name | Structure |
|---|---|
| Methyl 4-Aminobenzoate | Structure |
| Methyl 4-Azidobenzoate | Structure |
| Methyl 4-({[4-(2,4-dichlorophenyl)... | Structure |
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group and the imidazo[4,5-c]pyridine core are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
A structurally related compound, methyl 4-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate (), shares the methyl benzoate backbone but differs in its heterocyclic core. Key distinctions include:
- Core Heterocycle: The target compound features an imidazo[4,5-c]pyridine ring, while the analogue in contains a thieno[2,3-d]pyrimidine fused with a cyclopentane ring.
- Substituents: The target compound’s 2,4-dichlorophenyl group contrasts with the cyclopentane-thienopyrimidine system, which introduces sulfur atoms and altered ring strain.
- Linker : Both compounds employ carbamoyl or thioacetamido linkers, affecting flexibility and electronic interactions.
Table 1: Structural Comparison
NMR Spectral Analysis ()
NMR comparisons between the target compound and analogues (e.g., "compounds 1 and 7" in ) reveal:
- Conserved Regions : Most protons (outside regions A and B) exhibit identical chemical shifts, indicating preserved electronic environments in the core structure .
- Variable Regions : Shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent differences, such as dichlorophenyl vs. other groups.
Physicochemical and Functional Implications
Solubility and Reactivity
- The carbamoyl linker may increase hydrogen-bonding capacity relative to the thioacetamido group, influencing target binding .
Lumping Strategy Considerations ()
While lumping strategies group structurally similar compounds, the distinct heterocycles and substituents in these examples preclude such simplification. Individual evaluation is necessary due to divergent electronic environments and reactivity profiles .
Research Findings and Gaps
- Synthesis: highlights methodologies for analogous heterocycles (e.g., diaminofurazan), but the target compound’s synthesis route remains unspecified.
- Biological Data: No direct activity data are available in the provided evidence, though structural parallels to kinase inhibitors suggest plausible therapeutic avenues.
Biological Activity
Methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A methyl benzoate moiety.
- A dichlorophenyl group.
- A tetrahydroimidazopyridine scaffold.
This structural diversity suggests potential interactions with various biological targets.
Pharmacological Properties
- Anti-inflammatory Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, imidazoquinolinamine derivatives have shown promise as agonists for the A3 adenosine receptor (A3AR), which plays a crucial role in modulating inflammation and immune responses .
- Antitumor Effects : The compound may also possess antitumor activity. Research into related imidazo[4,5-c]pyridine derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro. These effects are often mediated through apoptosis induction and cell cycle arrest .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The findings suggest that these compounds can selectively induce cytotoxicity in malignant cells while sparing normal cells .
The mechanisms underlying the biological activity of this compound include:
- Receptor Modulation : The compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), particularly the A3AR. This interaction can lead to downstream signaling changes that affect cellular responses to inflammation and cancer .
- Enzymatic Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways or tumor progression. This inhibition can lead to decreased production of pro-inflammatory cytokines or growth factors .
Case Studies
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | C19H19Cl2N3O3 |
| Molecular Weight | 398.28 g/mol |
| Target Receptors | A3 Adenosine Receptor |
| Biological Activities | Anti-inflammatory; Antitumor |
| Mechanisms | Allosteric modulation; Enzymatic inhibition |
Q & A
Q. How can researchers optimize the purity of methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate during synthesis?
Methodological Answer:
- Stepwise purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. For final purification, recrystallize using ethanol/water mixtures to achieve ≥95% purity .
- Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura coupling reactions involving dichlorophenyl groups, as described in analogous syntheses of imidazo-pyridine derivatives .
- Reaction monitoring : Track byproducts via LC-MS at each step, particularly for imidazole ring closure and amide bond formation .
Q. What spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR : Use - and -NMR to verify aromatic protons (6.8–8.2 ppm for dichlorophenyl) and carbonyl signals (170–175 ppm for ester/amide groups) .
- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., m/z 497.05 for CHClNO) .
- X-ray crystallography : For unambiguous conformation, grow single crystals in DMSO/water and compare bond lengths/angles to similar imidazo-pyridine structures .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolic stability assays : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways that reduce in vivo efficacy .
- Solubility optimization : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability, as the ester group may limit aqueous solubility .
- Dose-response profiling : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets such as kinase enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., CDK2 or MAPK), focusing on hydrogen bonds between the dichlorophenyl group and hydrophobic residues (e.g., Leu83 in CDK2) .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the imidazo-pyridine core in aqueous vs. lipid bilayer environments .
- QSAR modeling : Derive Hammett constants for substituents (e.g., Cl vs. F) to correlate electronic effects with inhibitory potency .
Q. How should researchers design experiments to elucidate the role of the dichlorophenyl group in target selectivity?
Methodological Answer:
- Analog synthesis : Replace 2,4-dichlorophenyl with 4-fluorophenyl or unsubstituted phenyl groups and compare binding affinities via SPR or ITC .
- Crystallography : Co-crystallize analogs with target proteins (e.g., PARP-1) to visualize halogen bonding interactions .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrophobic/electrostatic features contributed by the dichlorophenyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
